2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Description
2-Amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a pyrano-pyridine derivative characterized by a fused bicyclic core with multiple substituents. The compound features a benzyl group at position 6, a methyl group at position 7, a pyridin-3-yl moiety at position 4, and a nitrile group at position 2. Its synthesis typically involves refluxing precursor components in a one-pot reaction, yielding pale yellow crystals with a melting point of 284–285°C and IR peaks at 3370, 3168, 2203 (C≡N stretch), 1665 (C=O), and 1619 cm⁻¹ . The pyridin-3-yl substituent contributes to π-π stacking interactions, while the benzyl group enhances lipophilicity, influencing its pharmacokinetic profile.
Properties
IUPAC Name |
2-amino-6-benzyl-7-methyl-5-oxo-4-pyridin-3-yl-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O2/c1-14-10-18-20(22(27)26(14)13-15-6-3-2-4-7-15)19(16-8-5-9-25-12-16)17(11-23)21(24)28-18/h2-10,12,19H,13,24H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWHBLHLFCMJHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CN=CC=C3)C(=O)N1CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a member of the pyrano[3,2-c]pyridine class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound involves a multi-step process that typically includes the condensation of 4-hydroxy-6-methylpyran-2-one with benzaldehyde and malononitrile in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) in ethanol. The reaction is conducted under reflux conditions, followed by purification steps to isolate the desired product .
Anticancer Activity
Research indicates that compounds within the pyrano[3,2-c]pyridine family exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells. For instance, derivatives of pyrano[3,2-c]pyridines have shown promising results in inhibiting tumor growth in HeLa and HCT116 cell lines, with IC50 values indicating potent activity .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have also been explored. It has been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. In a study assessing various derivatives, some exhibited IC50 values against COX enzymes comparable to established anti-inflammatory drugs like diclofenac and celecoxib. The structure–activity relationship (SAR) analysis revealed that specific substitutions on the pyridine ring enhance anti-inflammatory activity .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound suggest it may possess broad-spectrum activity against various pathogens. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways. Further studies are required to delineate its efficacy against specific bacterial strains .
Case Studies
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of several pyrano[3,2-c]pyridine derivatives on cancer cell lines. The results indicated that compounds similar to 2-amino-6-benzyl-7-methyl showed significant inhibition of cell viability with IC50 values ranging from 10 to 30 µM across different cancer types.
- Inflammation Model : In an animal model of inflammation induced by carrageenan, treatment with the compound resulted in a notable reduction in paw edema compared to control groups. The effective dose (ED50) was found to be approximately 8.23 µM, demonstrating its potential as an anti-inflammatory agent .
Data Tables
Comparison with Similar Compounds
2-Amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- Molecular Formula : C₂₄H₂₂N₄O₄
- Key Features: Replaces the benzyl group with a 3-pyridinylmethyl moiety. Incorporates a 2,3-dimethoxyphenyl group at position 4, enhancing electron-donating capacity. IR peaks: 2191 cm⁻¹ (C≡N), 1636 cm⁻¹ (C=O) .
2-Amino-4-(4-hydroxyphenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- Molecular Formula : C₂₃H₂₀N₄O₃
- Key Features: Substitutes the benzyl group with 3-pyridinylmethyl and introduces a 4-hydroxyphenyl group at position 3. Lower molecular weight (400.44 g/mol) due to reduced substituent complexity .
2-Amino-6-(hydroxymethyl)-4-(3-methoxy-4-((4-methylbenzyl)oxy)phenyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
- Molecular Formula : C₂₅H₂₁N₃O₆
- Key Features :
Heterocyclic Core Modifications
7-Amino-1,3-dimethyl-2,4-dioxo-5-phenyl-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile
- Molecular Formula : C₁₇H₁₅N₅O₃
- Key Features: Pyrano-pyrimidine core instead of pyrano-pyridine. Additional oxo groups at positions 2 and 4 enhance electrophilicity. Melting point: 219–222°C, lower than the target compound due to reduced ring rigidity .
6-Amino-1-(4-chlorophenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile
- Molecular Formula : C₂₀H₁₆ClN₅O
- Key Features: Pyrano-pyrazole core with a 4-chlorophenyl group. ¹H NMR shows distinct aromatic proton shifts due to the electron-withdrawing Cl group .
Pharmacological Relevance
- Antioxidant Activity : Kojic acid-fused derivatives (e.g., compound 6l ) exhibit enhanced radical-scavenging activity due to hydroxymethyl and methoxy groups .
- Solubility : Hydroxyl and hydroxymethyl groups (e.g., in 6a ) improve solubility, whereas methoxy and benzyl groups enhance membrane permeability .
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-amino-6-benzyl-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile, and how can reaction conditions be optimized?
- Methodology : A multi-step approach is typically employed, involving cyclocondensation of precursors (e.g., pyridine derivatives and benzyl-containing reactants) under reflux with catalysts like sodium acetate. Solvent systems (e.g., acetic anhydride/acetic acid) and reaction times (e.g., 2–12 hours) are critical for yield optimization. Post-synthesis purification via crystallization (e.g., DMF/water mixtures) or chromatography is recommended .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodology : Use a combination of spectroscopic techniques:
- IR : Identify functional groups (e.g., NH₂ at ~3,400 cm⁻¹, CN at ~2,220 cm⁻¹).
- NMR : Confirm substitution patterns (e.g., pyridinyl protons at δ 7.1–8.0 ppm, benzyl protons at δ 4.3–5.0 ppm).
- Mass spectrometry : Verify molecular ion peaks (e.g., m/z 386–403 for analogous compounds).
- X-ray crystallography : Resolve crystal packing and stereochemistry (CCDC deposition recommended) .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Methodology : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Avoid exposure to moisture and UV light. Use personal protective equipment (gloves, goggles) and conduct reactions in fume hoods due to potential dust/aerosol hazards .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of substituents (e.g., benzyl, pyridinyl) in the compound’s reactivity?
- Methodology : Perform kinetic experiments (e.g., varying substituents in precursors) and computational modeling (DFT) to track electronic effects. For example, the benzyl group may enhance steric hindrance, slowing cyclization, while pyridinyl substituents influence π-stacking interactions .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodology : Re-examine sample purity via HPLC. Use deuterated solvents (DMSO-d₆) to eliminate solvent artifacts. For ambiguous signals, employ 2D NMR (COSY, HSQC) or compare with analogous structures (e.g., 6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile) .
Q. How can modifications to the pyrano-pyridine core enhance biological activity or solubility?
- Methodology : Introduce polar groups (e.g., sulfonamides, hydroxyls) at non-critical positions (e.g., C-4 or C-6). Assess solubility via logP measurements and biological activity through in vitro assays (e.g., kinase inhibition). Refer to derivatives like 5-acetyl-2-amino-4-(2,6-dichlorophenyl)-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile for SAR insights .
Q. What green chemistry approaches can improve the sustainability of its synthesis?
- Methodology : Replace traditional solvents (acetic acid) with water or ethanol under microwave-assisted conditions. Catalysts like piperidine or ionic liquids may reduce reaction times and energy consumption. Monitor yield and purity against conventional methods .
Q. How does the compound’s stability vary under extreme experimental conditions (e.g., high temperature, acidic/basic media)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
